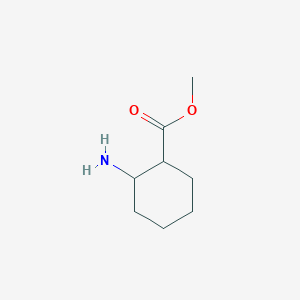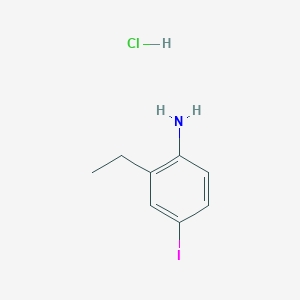
(2R)-1-diisopropoxyphosphoryl-2-methylaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the chemical structure “CC1N(C1)P(OC©C)(OC©C)=O” is a phosphoramidate derivative. Phosphoramidates are a class of compounds that contain a phosphorus atom bonded to an amide group. These compounds are of significant interest due to their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidates typically involves the reaction of a phosphorochloridate with an amine. For the compound “CC1N(C1)P(OC©C)(OC©C)=O”, the synthesis can be achieved through the following steps:
Starting Materials: The synthesis begins with the preparation of the phosphorochloridate intermediate.
Reaction with Amine: The phosphorochloridate is then reacted with an amine under controlled conditions to form the desired phosphoramidate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of phosphoramidates involves large-scale reactions using automated reactors. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure consistency and purity.
化学反应分析
Types of Reactions
Phosphoramidates undergo various chemical reactions, including:
Oxidation: Phosphoramidates can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert phosphoramidates to phosphines.
Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and thiolates are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphoramidate oxides, phosphines, and substituted phosphoramidates.
科学研究应用
Phosphoramidates have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of various organic compounds.
Biology: Phosphoramidates are studied for their potential as enzyme inhibitors and substrates.
Medicine: They are explored for their antiviral and anticancer properties.
Industry: Phosphoramidates are used in the production of flame retardants and plasticizers.
作用机制
The mechanism of action of phosphoramidates involves the interaction with specific molecular targets. These compounds can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include:
Enzyme Inhibition: Phosphoramidates inhibit enzymes by forming stable complexes with them.
Signal Transduction: They can interfere with cellular signaling pathways, leading to altered cellular responses.
相似化合物的比较
Phosphoramidates can be compared with other phosphorus-containing compounds such as phosphates and phosphonates. The key differences include:
Phosphates: Phosphates have a phosphorus atom bonded to four oxygen atoms, whereas phosphoramidates have a phosphorus atom bonded to an amide group.
Phosphonates: Phosphonates contain a phosphorus-carbon bond, while phosphoramidates have a phosphorus-nitrogen bond.
List of Similar Compounds
Phosphates: Examples include adenosine triphosphate (ATP) and sodium phosphate.
Phosphonates: Examples include glyphosate and fosfomycin.
This detailed article provides a comprehensive overview of the compound “CC1N(C1)P(OC©C)(OC©C)=O”, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-di(propan-2-yloxy)phosphoryl-2-methylaziridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO3P/c1-7(2)12-14(11,13-8(3)4)10-6-9(10)5/h7-9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALAZZMAEHYRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1P(=O)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2901500.png)
![N-(5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2901501.png)
![2-(2,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2901504.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2901505.png)

![N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2901507.png)


![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2901511.png)
![3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2901513.png)
![N-(5-fluoro-2-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2901517.png)

